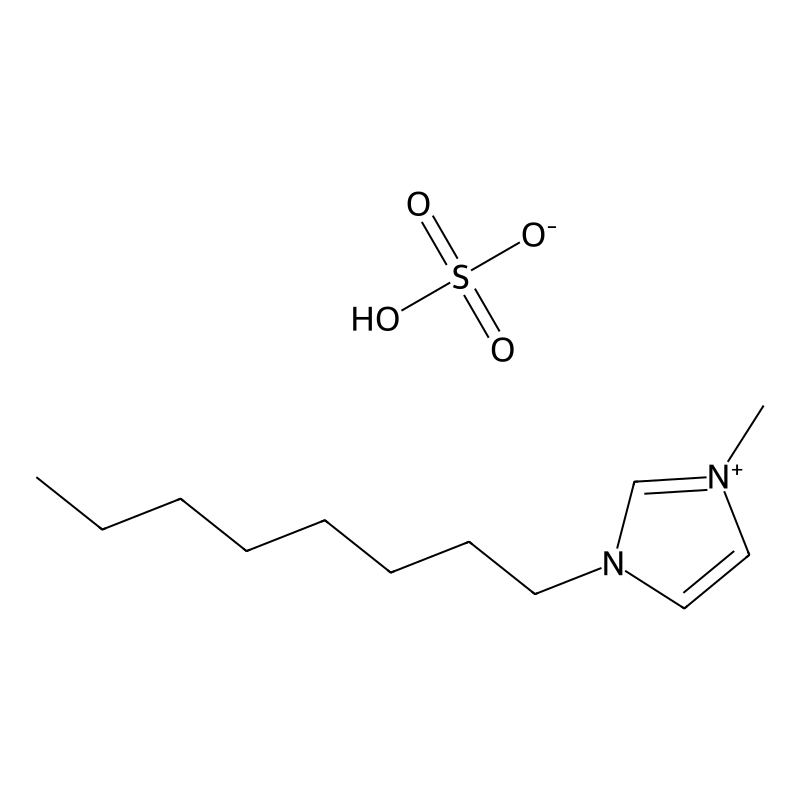

1-Octyl-3-methylimidazolium hydrogen sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here are some areas where OMimHSO4 is being explored in scientific research:

Acidic Catalyst

OMimHSO4 possesses acidic properties due to the presence of the hydrogen sulfate anion. This makes it a potential alternative to conventional acidic catalysts in chemical reactions. Researchers are investigating its ability to promote various organic reactions, such as esterification, alkylation, and dehydration. [Source: Efficient and Reusable Brønsted Acidic Ionic Liquids for Esterification Reactions, Green Chemistry, Royal Society of Chemistry ()]

Biomass Processing

OMimHSO4 shows promise in biomass conversion processes, which involve transforming renewable materials like plant matter into valuable biofuels and chemicals. Its ability to dissolve biomass and act as a catalyst for its conversion is under study. [Source: Conversion of lignocellulosic biomass into levulinic acid using ionic liquids, RSC Advances, Royal Society of Chemistry ()]

Solvent for Electrolytes

OMimHSO4 has potential applications in the development of novel electrolytes for batteries and fuel cells. Its ionic conductivity and ability to dissolve various electrolytes are being explored for this purpose. [Source: 1-Ethyl-3-methylimidazolium tetrafluoroborate/ionic liquid mixtures as electrolytes for Li-ion batteries, Electrochimica Acta, ScienceDirect ()]

1-Octyl-3-methylimidazolium hydrogen sulfate is an ionic liquid characterized by its unique molecular structure, which includes a long hydrophobic octyl chain and a positively charged imidazolium ring. Its molecular formula is C12H23N2.HSO4, and it has a molecular weight of approximately 292.39 g/mol . This compound is known for its low volatility and high thermal stability, making it suitable for various applications in chemistry and materials science.

As research on OMImHSO4 is limited, there is no current information available on its specific mechanism of action in scientific research. However, ionic liquids in general can act as solvents, catalysts, or precursors for the synthesis of other materials due to their unique ability to dissolve a wide range of polar and nonpolar compounds and their tunable properties [, ].

The synthesis of 1-octyl-3-methylimidazolium hydrogen sulfate typically involves the alkylation of 3-methylimidazole with 1-bromooctane followed by treatment with sulfuric acid. The general steps are:

- Alkylation: Mix 3-methylimidazole with 1-bromooctane in a solvent under reflux conditions.

- Neutralization: Add sulfuric acid to the resulting product to form the hydrogen sulfate salt.

- Purification: Employ methods such as recrystallization or distillation to purify the final product .

1-Octyl-3-methylimidazolium hydrogen sulfate has diverse applications across various fields:

- Solvent in Organic Reactions: Used as a medium for catalysis and synthesis.

- Electrolyte in Batteries: Serves as a conductive medium in energy storage devices.

- Metal Processing: Applied in metal plating and electropolishing due to its ability to dissolve metals .

- Phase Transfer Catalyst: Facilitates reactions between immiscible phases .

Studies on the interactions of 1-octyl-3-methylimidazolium hydrogen sulfate with other compounds reveal its potential as a solvent for various organic materials. Its ability to solvate polar and nonpolar substances makes it valuable in extraction processes and reaction media. Furthermore, its interactions with biomolecules are being explored to understand its effects on biological systems .

Several compounds share similarities with 1-octyl-3-methylimidazolium hydrogen sulfate, particularly within the family of imidazolium-based ionic liquids. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Ethyl-3-methylimidazolium hydrogen sulfate | C7H13N2.HSO4 | Shorter alkyl chain; widely used as a solvent |

| 1-Butyl-3-methylimidazolium hydrogen sulfate | C10H18N2.HSO4 | Intermediate chain length; good thermal stability |

| 1-Octyl-2-methylimidazolium hydrogen sulfate | C13H25N2.HSO4 | Longer alkyl chain; potential for enhanced solubility |

Uniqueness: The distinctive feature of 1-octyl-3-methylimidazolium hydrogen sulfate lies in its balance between hydrophobicity and ionic character, which enhances its solvation capabilities compared to shorter-chain counterparts. This balance allows it to dissolve a wider range of organic compounds while maintaining stability under various conditions.

1-Octyl-3-methylimidazolium hydrogen sulfate represents a unique class of ionic liquids that combines the inherent ionic characteristics of room temperature salts with pronounced amphiphilic behavior. This dual functionality emerges from the molecular structure containing a hydrophilic imidazolium head group paired with hydrogen sulfate anion and a hydrophobic octyl chain, creating distinct polar and nonpolar regions within the molecule [1] [2]. The amphiphilic nature enables specialized separation applications that leverage both surface activity and ionic liquid properties for enhanced mass transfer and selectivity [3] [4].

The molecular architecture of 1-octyl-3-methylimidazolium hydrogen sulfate facilitates self-organization at interfaces, where the hydrophobic octyl chains orient toward nonpolar phases while the charged imidazolium-hydrogen sulfate core remains in contact with polar environments [2] [3]. This organized arrangement creates microdomains that can selectively accommodate different molecular species, enabling sophisticated separation mechanisms that are not achievable with conventional solvents [5] [6].

Extraction Processes for Biofuel Purification

The application of 1-octyl-3-methylimidazolium hydrogen sulfate in biofuel purification represents a significant advancement in oxidative desulfurization technology. Research has demonstrated exceptional performance in removing sulfur compounds from model diesel fuel through a combined extraction and catalytic oxidation mechanism [7] [8]. The ionic liquid functions simultaneously as both extractant and catalyst, eliminating the need for separate extraction and oxidation steps typically required in conventional desulfurization processes [9].

Experimental investigations reveal that 1-octyl-3-methylimidazolium hydrogen sulfate achieves complete removal of dibenzothiophene from model oil under optimized conditions of 25°C, with a hydrogen peroxide to dibenzothiophene molar ratio of 5:1 and ionic liquid to oil mass ratio of 1:2 [7] [8]. The process follows pseudo-first-order kinetics with an apparent rate constant of 0.0734 min⁻¹ at 298 K and an activation energy of 24.51 kJ/mol [7]. The sulfur species reactivity follows the order: dibenzothiophene > benzothiophene > thiophene > 4,6-dimethyldibenzothiophene, indicating selective oxidation capabilities [8] [9].

| Parameter | Value | Experimental Conditions |

|---|---|---|

| Reaction Temperature (°C) | 25 | Optimal temperature for complete dibenzothiophene removal |

| Reaction Time (min) | 70 | Time for complete dibenzothiophene removal at 25°C |

| Hydrogen Peroxide/Dibenzothiophene Molar Ratio | 5:1 | Optimal hydrogen peroxide to dibenzothiophene ratio |

| Ionic Liquid/Oil Mass Ratio | 1:2 | Optimal ionic liquid to oil mass ratio |

| Sulfur Removal Efficiency (%) | 100 | Complete removal of dibenzothiophene achieved |

| Rate Constant (min⁻¹) | 0.0734 | Pseudo-first-order kinetics at 298 K |

| Activation Energy (kJ/mol) | 24.51 | Apparent activation energy for dibenzothiophene oxidation |

| Reusability (cycles) | 6 | Number of reuse cycles without significant activity loss |

The ultrasound-assisted oxidative desulfurization process further enhances the efficiency of 1-octyl-3-methylimidazolium hydrogen sulfate, reducing reaction time to 3 minutes while maintaining complete sulfur removal [7] [8]. Under ultrasonic irradiation at 30 W power and 20 kHz frequency, the process achieves 100% sulfur removal efficiency, demonstrating the synergistic effect between ionic liquid properties and ultrasonic enhancement [9]. Real diesel fuel testing shows sulfur removal efficiencies of 77.2% in conventional oxidative desulfurization and 76.3% in ultrasound-assisted processes [7] [8].

The ionic liquid demonstrates excellent reusability, maintaining catalytic activity for six consecutive cycles without significant performance degradation [7]. This recyclability is attributed to the thermal stability and non-volatile nature of the ionic liquid, which prevents loss during separation and recovery processes [10]. The combination of high efficiency, mild operating conditions, and recyclability makes 1-octyl-3-methylimidazolium hydrogen sulfate a promising alternative to conventional hydrodesulfurization processes that require high temperatures and pressures [11] [12].

Carbon Dioxide Capture and Carbon Sequestration Mechanisms

1-Octyl-3-methylimidazolium hydrogen sulfate and related imidazolium-based ionic liquids demonstrate significant potential for carbon dioxide capture through both physisorption and chemisorption mechanisms [13] [14]. The carbon dioxide absorption capacity varies depending on the specific ionic liquid structure, operating conditions, and interaction mechanisms with the gas molecules [15] [16].

Physisorption mechanisms in imidazolium-based ionic liquids involve the physical dissolution of carbon dioxide without chemical bond formation [14] [15]. The solubility depends primarily on the anion type and cation structure, with carbon dioxide-anion and cation-anion interactions playing crucial roles in determining absorption capacity [13]. Research indicates that imidazolium-based ionic liquids can absorb 67 to 123 grams of carbon dioxide per kilogram of ionic liquid under conditions up to 373 K and 300 bar [17].

| Ionic Liquid System | Carbon Dioxide Absorption Capacity | Operating Conditions | Mechanism |

|---|---|---|---|

| Imidazolium-based ionic liquid (general) | 67-123 g carbon dioxide/kg ionic liquid | Up to 373 K, 300 bar | Physisorption |

| Choline-based ionic liquid with aprotic anions | 28.6 wt% (1.57 mol carbon dioxide/mol ionic liquid) | 20°C, 1 bar | Chemisorption at cations and anions |

| Functionalized imidazolium ionic liquid | 6.2-16.8 mol carbon dioxide/kg | Room temperature, 55.2 bar | Chemical reaction with functional groups |

| Physical absorption ionic liquids | 15-25 wt% | Moderate pressure | Physical dissolution |

| Chemisorption ionic liquids | 20-30 wt% | Atmospheric to moderate pressure | Chemical reaction formation |

| Water-lean ionic liquid absorbent | 95.76% capture efficiency | Simulated flue gas conditions | Physicochemical absorption |

Chemisorption mechanisms involve chemical reactions between carbon dioxide and ionic liquid components, resulting in higher absorption capacities and selectivity [18] [19]. Aprotic N-heterocyclic anion-based ionic liquids show exceptional performance, with some systems achieving 28.6 wt% carbon dioxide uptake at 20°C and 1 bar through formation of carbonic acid and carbamate species [18]. The chemisorption process involves nucleophilic attack on carbon dioxide by basic anions or functionalized cations, creating stable chemical adducts [20].

The carbon dioxide capture process in ionic liquids follows complex phase behavior patterns classified as Type III according to the Scott and Konynenburg classification system [16] [21]. At low carbon dioxide concentrations, the gas dissolves readily in the ionic liquid, but solubility decreases dramatically as carbon dioxide mole fraction increases due to molecular interactions and phase equilibrium constraints [16] [22].

Recent developments in water-lean ionic liquid absorbents demonstrate capture efficiencies of 95.76% under simulated flue gas conditions, with regeneration energy consumption of 1.31 GJ per ton of carbon dioxide [23]. These systems show excellent stability over 650 hours of continuous operation without significant ionic liquid degradation, indicating practical viability for industrial carbon capture applications [23].

The carbon sequestration mechanism involves multiple steps including carbon dioxide absorption, chemical reaction or physical dissolution, and subsequent storage or conversion processes [13] [14]. The reversibility of the absorption process enables carbon dioxide release for storage or utilization through temperature or pressure swing operations [10] [23].

Phase Behavior in Multicomponent Systems

The phase behavior of 1-octyl-3-methylimidazolium hydrogen sulfate in multicomponent systems exhibits complex characteristics that enable selective separation applications [6] [24]. Binary systems with carbon dioxide demonstrate Type III phase behavior according to the Scott and Konynenburg classification, characterized by high gas solubility at low pressures followed by dramatic solubility reduction at higher carbon dioxide concentrations [16] [21].

Ternary systems incorporating water reveal sophisticated phase separation phenomena that can be exploited for simultaneous extraction and dehydration processes [22]. The hydrophobic nature of the octyl chain combined with the ionic character of the imidazolium-hydrogen sulfate core creates distinct phase regions that accommodate different molecular species based on polarity and size [6] [22]. Pressure and temperature variations allow fine-tuning of phase boundaries to optimize separation selectivity [25] [22].

| System Type | Pressure Range (MPa) | Temperature Range (K) | Phase Behavior Type | Key Characteristics |

|---|---|---|---|---|

| Binary (ionic liquid + carbon dioxide) | 0.1-40 | 298-373 | Type III (Scott-Konynenburg) | High carbon dioxide solubility at low pressures |

| Ternary (ionic liquid + carbon dioxide + Water) | 0.1-18 | 313-353 | Complex phase separation | Water separation capability |

| Quaternary (ionic liquid + carbon dioxide + Alcohol + Water) | 0.1-18 | 313-353 | Multiple phase regions | Enhanced mass transfer |

| Liquid-Liquid Equilibrium | 0.1-10 | 298-343 | Miscibility gap | Selective extraction |

| Vapor-Liquid Equilibrium | 0.1-30 | 298-393 | Vapor pressure enhancement | Reduced viscosity |

| Liquid-Liquid-Vapor | 0.1-40 | 353-373 | Three-phase equilibrium | Critical point behavior |

Quaternary systems containing alcohols, water, carbon dioxide, and ionic liquid demonstrate multiple phase regions that facilitate complex separation processes [22]. The ionic liquid acts as a selective solvent that can preferentially extract specific components while maintaining phase stability across varying compositions and conditions [25]. This behavior enables the development of integrated processes that combine reaction and separation in single units [22].

The amphiphilic properties of 1-octyl-3-methylimidazolium hydrogen sulfate significantly influence phase behavior through micellization and surface adsorption phenomena [2] [3]. Critical micelle concentration values decrease with increasing alkyl chain length, with the octyl derivative showing intermediate behavior between shorter and longer chain analogs [26] [27]. The minimum molecular area at the air-water interface measures approximately 0.78 nm² for the octyl derivative, indicating efficient surface packing [2] [3].

| Alkyl Chain Length | Critical Micelle Concentration (mM) | Surface Tension Reduction (mN/m) | Minimum Molecular Area (nm²) | Krafft Temperature (°C) | Amphiphilic Behavior |

|---|---|---|---|---|---|

| C6 | ~50-100 | ~20-25 | 0.87 | <25 | Moderate |

| C8 | ~20-40 | ~25-30 | 0.78 | <25 | Good |

| C10 | ~8-15 | ~30-35 | 0.72 | 25-30 | Very Good |

| C12 | ~3-6 | ~35-40 | 0.68 | 30-35 | Excellent |

| C14 | ~1-3 | ~40-45 | 0.67 | 35-40 | Excellent |

Liquid-liquid equilibrium data reveal selective partitioning behavior that depends on molecular interactions between the ionic liquid and various solutes [24] [25]. The distribution coefficients vary systematically with solute polarity, size, and hydrogen bonding capability, enabling the design of separation processes for specific applications [28] [29]. Temperature and pressure effects on phase behavior provide additional control parameters for optimizing separation performance [30] [22].